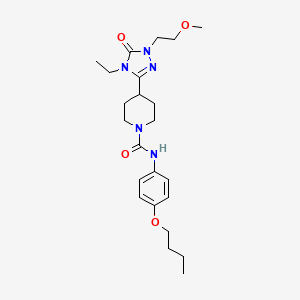
(Z)-3-(3,5-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3,5-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound with promising applications in scientific research. It is a thiazolidinone derivative with a unique molecular structure that makes it a potential candidate for drug development. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research efforts have led to the synthesis of various derivatives of thioxothiazolidin-4-one compounds, demonstrating a broad spectrum of biological activities. For instance, a series of novel compounds incorporating the 2-thioxothiazolidin-4-one framework have been synthesized and their structures confirmed through several analytical techniques, including elemental analyses, FT-IR, 1H NMR, 13C NMR, and mass spectral data. These compounds have been investigated for their potential in vitro antibacterial and antifungal activities against a range of pathogens (B'Bhatt & Sharma, 2017). Additionally, the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative have been conducted, providing insights into its molecular geometry and intermolecular interactions (Khelloul et al., 2016).
Antimicrobial Activities
Several studies have focused on evaluating the antimicrobial potential of thioxothiazolidin-4-one derivatives. The in vitro antibacterial and antifungal screenings have shown that these compounds exhibit variable and modest activities against investigated strains of bacteria and fungi, highlighting their potential as antimicrobial agents. Notably, some derivatives have demonstrated significant activity against specific pathogens such as Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anticancer Activities
Thioxothiazolidin-4-one derivatives have also been investigated for their potential anticancer properties. Research has shown that these compounds can inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting their utility as anticancer agents. The novel derivatives synthesized have demonstrated significant reductions in ascites tumor volume and cell number, and increased the life span of tumor-bearing mice. Moreover, these compounds have exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).
The synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives have also highlighted their low to moderate anticancer activity with significant selective action on certain cancer cell lines, such as leukemia, CNS cancer, and ovarian cancer, among others. This suggests the potential of these derivatives in targeted cancer therapy (Kaminskyy et al., 2015).
Propriétés
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS3/c15-8-4-9(16)6-10(5-8)17-13(18)12(21-14(17)19)7-11-2-1-3-20-11/h1-7H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTIRPYYSZUYGJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2673824.png)
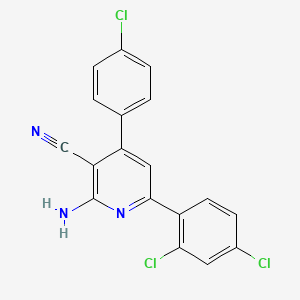
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)

![N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B2673831.png)
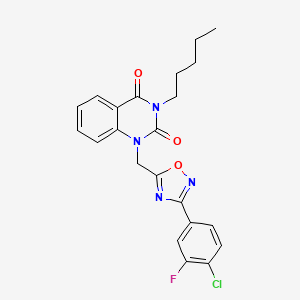
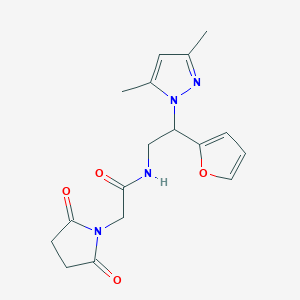
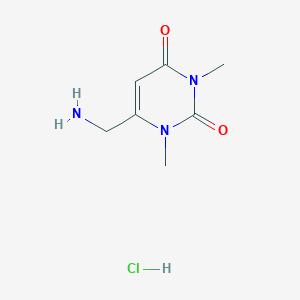
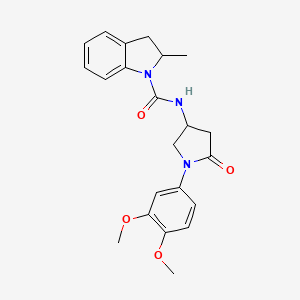
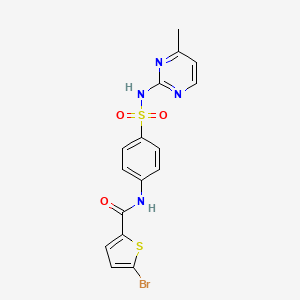
![N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673843.png)

![2-{[4-Hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B2673845.png)
